molecular formula C13H9Cl2N3O B11725601 2,5-dichloro-N'-[(pyridin-3-yl)methylidene]benzohydrazide

2,5-dichloro-N'-[(pyridin-3-yl)methylidene]benzohydrazide

Katalognummer: B11725601
Molekulargewicht: 294.13 g/mol
InChI-Schlüssel: OJARACVJFGUERP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-dichloro-N’-[(pyridin-3-yl)methylidene]benzohydrazide is a chemical compound with the molecular formula C13H9Cl2N3OThe compound is characterized by the presence of two chlorine atoms and a pyridine ring, which contribute to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N’-[(pyridin-3-yl)methylidene]benzohydrazide typically involves the reaction of 2,5-dichlorobenzohydrazide with pyridine-3-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for 2,5-dichloro-N’-[(pyridin-3-yl)methylidene]benzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-dichloro-N’-[(pyridin-3-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2,5-dichloro-N’-[(pyridin-3-yl)methylidene]benzohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,5-dichloro-N’-[(pyridin-3-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,5-dichloro-N’-[(pyridin-4-yl)methylidene]benzohydrazide
  • 2,5-dichloro-N’-[(pyridin-2-yl)methylidene]benzohydrazide
  • 2,5-dichloro-N’-[(pyridin-3-yl)methylidene]benzohydrazide derivatives

Uniqueness

2,5-dichloro-N’-[(pyridin-3-yl)methylidene]benzohydrazide is unique due to its specific substitution pattern and the presence of both chlorine atoms and a pyridine ring.

Eigenschaften

Molekularformel

C13H9Cl2N3O

Molekulargewicht

294.13 g/mol

IUPAC-Name

2,5-dichloro-N-(pyridin-3-ylmethylideneamino)benzamide

InChI

InChI=1S/C13H9Cl2N3O/c14-10-3-4-12(15)11(6-10)13(19)18-17-8-9-2-1-5-16-7-9/h1-8H,(H,18,19)

InChI-Schlüssel

OJARACVJFGUERP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C=NNC(=O)C2=C(C=CC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.